Pseudomonic acid D

Übersicht

Beschreibung

Pseudomonic acid D is a microbial inhibitor that potently inhibits mycoplasmas and bacterial pathogens . It can be produced by fermentation with Pseudomonas fluorescens . It is also a minor antibiotic produced by Pseudomonas fluorescens .

Synthesis Analysis

Pseudomonic acid D has been isolated and identified, and its preparation from monic acid A is described . The biosynthesis of pseudomonic acids involves a complex polyketide biosynthetic pathway .Molecular Structure Analysis

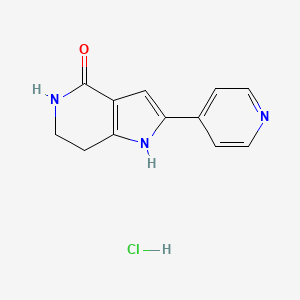

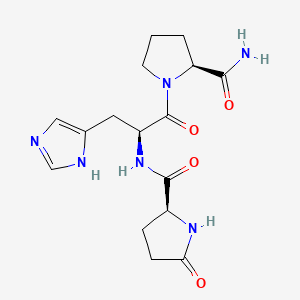

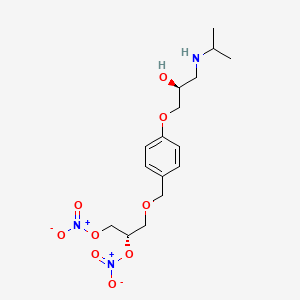

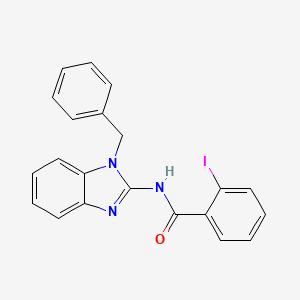

The molecular formula of Pseudomonic acid D is C26H42O9 . Its average mass is 498.606 Da and its monoisotopic mass is 498.282898 Da .Chemical Reactions Analysis

The preparation of pseudomonic acid D from monic acid A is described . The biosynthesis of pseudomonic acids involves a complex polyketide biosynthetic pathway .Physical And Chemical Properties Analysis

Pseudomonic acid D has a density of 1.2±0.1 g/cm3, a boiling point of 687.4±55.0 °C at 760 mmHg, and a flash point of 223.0±25.0 °C . It has 9 H bond acceptors, 4 H bond donors, and 16 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Antibacterial Agent

Pseudomonic Acid D is part of the Mupirocin antibiotic, which is used as an antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) . It’s obtained as a mixture of four pseudomonic acids (A, B, C, and D) by Pseudomonas fluorescens biosynthesis .

Control of MRSA Outbreaks

Due to its antibacterial properties, Mupirocin, which contains Pseudomonic Acid D, is used to control MRSA outbreaks . This is particularly important in hospital settings where MRSA can be a significant problem.

Treatment of Soft Tissue or Skin Infections

Mupirocin is used for the treatment of infections of soft tissue or skin . Its ability to combat bacteria makes it effective in treating these types of infections.

Nasal Decolonization

Another application of Mupirocin, and therefore Pseudomonic Acid D, is for nasal decolonization . This refers to the process of eliminating bacteria from the nasal passages to prevent the spread of infection.

Production of Secondary Metabolites

Pseudomonic Acid D is produced by Pseudomonas fluorescens as a secondary metabolite . These metabolites often have important biological activities and can be used in various applications.

Potential for Modification to Overcome Resistance

There is potential to modify Pseudomonic Acid D to overcome resistance to Mupirocin . This could be particularly important given the increasing prevalence of antibiotic-resistant bacteria.

Wirkmechanismus

Pseudomonic Acid D, also known as Pseudomonic D, is a microbial inhibitor that is part of a group of compounds known as pseudomonic acids. These compounds are produced by the bacterium Pseudomonas fluorescens .

Target of Action

The primary target of Pseudomonic Acid D is bacterial protein synthesis . It specifically inhibits the activity of bacterial isoleucyl-tRNA synthetase , an enzyme that plays a crucial role in protein synthesis.

Mode of Action

Pseudomonic Acid D interacts with its target, the bacterial isoleucyl-tRNA synthetase, by binding to it and inhibiting its activity . This inhibition disrupts the process of protein synthesis within the bacterial cell, leading to a halt in bacterial growth and replication .

Biochemical Pathways

Pseudomonic Acid D affects the protein synthesis pathway in bacteria . By inhibiting the activity of bacterial isoleucyl-tRNA synthetase, it prevents the proper functioning of this pathway, leading to a disruption in the production of essential proteins for the bacteria .

Result of Action

The molecular and cellular effects of Pseudomonic Acid D’s action include the disruption of protein synthesis in bacterial cells . This leads to a halt in bacterial growth and replication, effectively inhibiting the bacteria’s ability to cause infection .

Action Environment

The action of Pseudomonic Acid D can be influenced by various environmental factors. For instance, the production of pseudomonic acids, including Pseudomonic Acid D, by Pseudomonas fluorescens can be affected by different culture mediums and fermentation conditions . Furthermore, resistance to mupirocin, which includes Pseudomonic Acid D, has been observed due to its wide use without prescription .

Zukünftige Richtungen

The emergence of resistance to antibiotics like pseudomonic acid D has been increasing, particularly among methicillin-resistant Staphylococcus aureus (MRSA) isolates . This necessitates the development of new antibiotics . The recent analysis of the biosynthetic pathway for thiomarinols from marine bacteria opens up possibilities to modify pseudomonic acid D so as to overcome this resistance .

Eigenschaften

IUPAC Name |

(E)-9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h4,6,13,17-21,24-27,31-32H,5,7-12,14-15H2,1-3H3,(H,28,29)/b6-4+,16-13+/t17-,18-,19-,20-,21-,24+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGJFSVDQPCELW-VCXQKUNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)O)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCC/C=C/CCC(=O)O)/C)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pseudomonic acid D | |

CAS RN |

85248-93-7 | |

| Record name | Pseudomonic acid D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085248937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSEUDOMONIC ACID D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IC2993TO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

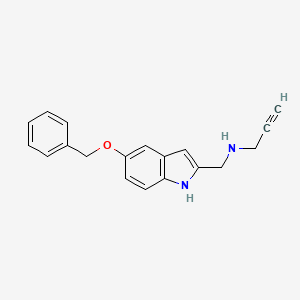

![2-[(2-1H-indol-3-yl-acetyl)-methylamino]-N-(4-isopropylphenyl)-2-phenylacetamide](/img/structure/B1679751.png)

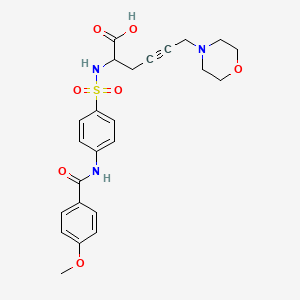

![N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide](/img/structure/B1679758.png)